![molecular formula C21H23N5O B11154268 (5-phenyl-1H-pyrazol-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11154268.png)
(5-phenyl-1H-pyrazol-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-(5-PHENYL-1H-PYRAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-PHENYL-1H-PYRAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The phenyl group is then introduced via electrophilic aromatic substitution. The piperazine moiety is attached through nucleophilic substitution reactions, often using a halogenated precursor. Finally, the pyridine ring is incorporated through a coupling reaction, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-PHENYL-1H-PYRAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated precursors, palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(5-PHENYL-1H-PYRAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-PHENYL-1H-PYRAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Phenyl-1H-pyrazole-3-carbonyl)-4-methylpiperazine
- 1-(5-Phenyl-1H-pyrazole-3-carbonyl)-4-ethylpiperazine
- 1-(5-Phenyl-1H-pyrazole-3-carbonyl)-4-(2-pyridyl)piperidine
Uniqueness
1-(5-PHENYL-1H-PYRAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrazole and pyridine rings, along with the piperazine moiety, allows for diverse interactions with biological targets and chemical reagents, making it a valuable compound in various research fields.
Biological Activity
The compound (5-phenyl-1H-pyrazol-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone , also known by its chemical structure C20H21N5O, has garnered attention in recent pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyrazole and piperazine derivatives. A common method includes the reaction of 5-phenyl-1H-pyrazol-3-carboxylic acid derivatives with piperazine derivatives in the presence of coupling agents. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Biological Activity Overview
This compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition reported in various studies .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly through its interaction with prostaglandin pathways. Docking studies suggest that it may inhibit enzymes involved in inflammation, providing a basis for its potential use in treating inflammatory diseases .
- Antitubercular Activity : Recent research highlights the compound's efficacy against Mycobacterium tuberculosis, with IC90 values indicating significant activity. Compounds within this structural class have shown IC90 values ranging from 3.73 to 4.00 μM, suggesting a promising avenue for developing new antitubercular agents .
Antimicrobial Activity
A comprehensive study on related pyrazole derivatives revealed their antimicrobial efficacy. The following table summarizes the antimicrobial activity against selected bacterial strains:
Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|---|
Compound A | E. coli | 15 | 62.5 |
Compound B | S. aureus | 18 | 31.25 |
Compound C | P. mirabilis | 12 | 125 |
Compound D | B. subtilis | 10 | 250 |
The data indicates that certain substitutions on the phenyl group enhance antibacterial activity significantly .
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on a series of pyrazole derivatives demonstrated that the target compound effectively reduced inflammatory markers in vitro, supporting its potential as an anti-inflammatory agent .
- Antitubercular Efficacy : In a screening of novel compounds against Mycobacterium tuberculosis, derivatives similar to the target compound showed promising results with low cytotoxicity to human cells, indicating their potential as safe therapeutic options for tuberculosis treatment .
Properties
Molecular Formula |
C21H23N5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(3-phenyl-1H-pyrazol-5-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23N5O/c27-21(20-16-19(23-24-20)17-6-2-1-3-7-17)26-14-12-25(13-15-26)11-9-18-8-4-5-10-22-18/h1-8,10,16H,9,11-15H2,(H,23,24) |
InChI Key |
UJVSGTKFQBLRNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC(=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
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